molecular formula C21H23Cl2N3O5S B4063706 N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide

N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide

Cat. No.: B4063706
M. Wt: 500.4 g/mol
InChI Key: YMRKVWNYJNPRBS-UHFFFAOYSA-N
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Description

N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide is a useful research compound. Its molecular formula is C21H23Cl2N3O5S and its molecular weight is 500.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 499.0735474 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Enzyme Inhibition Applications

A study explored the antioxidant properties and enzyme inhibition capabilities of novel benzenesulfonamides, including structures related to the specified compound. These derivatives exhibited moderate antioxidant activities and were investigated as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders, suggesting the compounds' potential in therapeutic interventions for these conditions (Lolak et al., 2020).

Carbonic Anhydrase Inhibition for Anticancer Activity

Another area of research involves the inhibition of carbonic anhydrase (CA) isoforms by benzenesulfonamide derivatives. These compounds, including variants of the specified chemical structure, showed potent inhibition against human CA isoforms I, II, IX, and XII. Particularly, the inhibition of isoforms IX and XII, which are implicated in cancer progression, suggests potential anticancer applications. The selective inhibition of these isoforms over others could provide therapeutic benefits with reduced side effects, indicating the compounds' relevance in developing new cancer treatments (Mishra et al., 2017).

Novel Antimicrobial Agents

Research has also been conducted on the antimicrobial properties of sulfonamides incorporating the specified compound's structural motifs. These studies reveal significant antimicrobial activity against various strains, highlighting the potential of these compounds as novel antimicrobial agents. The structural diversity within these sulfonamides allows for a broad spectrum of activity, indicating their potential use in combating resistant microbial strains (Desai et al., 2016).

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2,5-dichloro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O5S/c1-24(32(28,29)20-11-16(22)3-4-17(20)23)13-21(27)26-8-6-25(7-9-26)12-15-2-5-18-19(10-15)31-14-30-18/h2-5,10-11H,6-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRKVWNYJNPRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide

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